molecular formula C14H16N2OS2 B2630559 2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone CAS No. 19967-35-2

2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2630559
CAS No.: 19967-35-2
M. Wt: 292.42
InChI Key: XDXBZECTUCSCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring a benzothiazole core linked via a thioether bridge to a ketone-functionalized piperidine moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capabilities, making it a candidate for pharmacological applications. The benzothiazole scaffold is well-documented for its bioactivity in anticancer, antimicrobial, and anti-inflammatory contexts, while the piperidine group enhances solubility and pharmacokinetic profiles .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c17-13(16-8-4-1-5-9-16)10-18-14-15-11-6-2-3-7-12(11)19-14/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXBZECTUCSCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which integrates a benzo[d]thiazole moiety and a piperidine ring, suggests diverse biological activities. This article explores its biological activity, synthesizing relevant data from various studies and presenting case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-(benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone is C₁₃H₁₄N₂OS₂, with a molecular weight of approximately 278.39 g/mol. The compound's structure can be characterized as follows:

Property Value
Molecular FormulaC₁₃H₁₄N₂OS₂
Molecular Weight278.39 g/mol
CAS Number2034525-48-7

Antimicrobial Activity

Research indicates that compounds similar to 2-(benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone exhibit notable antimicrobial properties. For instance, derivatives with similar structural motifs have been evaluated for their antibacterial and antifungal activities. A study reported that certain derivatives displayed significant inhibition zones against various pathogens, indicating potential as antimicrobial agents .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. Compounds featuring the benzo[d]thiazole structure have shown promising results against different cancer cell lines. For example, some derivatives demonstrated cytotoxic activity comparable to established chemotherapeutics like doxorubicin, with IC50 values indicating effective tumor suppression . The mechanism of action often involves interaction with specific cellular targets, leading to apoptosis in cancer cells.

Neuroprotective Effects

Preliminary studies suggest that thiazole-containing compounds may possess neuroprotective properties. For instance, certain derivatives have been shown to exhibit anticonvulsant activity in animal models, providing a basis for further exploration in treating neurodegenerative disorders .

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and evaluated for antimicrobial activity using the serial dilution method. Among these, compounds with the benzo[d]thiazole moiety exhibited particularly strong antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Case Study 2: Anticancer Activity

In vitro testing of various thiazole derivatives revealed that one compound demonstrated significant activity against A-431 and Jurkat cell lines, with IC50 values lower than those of standard treatments. Molecular dynamics simulations indicated that hydrophobic interactions were critical for the compound's binding affinity to target proteins involved in cell proliferation .

Synthesis and Modification

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions:

  • Formation of the Benzo[d]thiazole Moiety : Achieved via cyclization reactions involving ortho-aminothiophenol.
  • Attachment of the Piperidine Ring : Introduced through nucleophilic substitution reactions.
  • Final Modifications : Tailoring the compound for enhanced biological activity through strategic substitutions on the piperidine or thiazole rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been identified as new anti-mycobacterial agents, with some showing minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis . The thiazole ring enhances the compound's interaction with microbial targets, leading to increased efficacy.

Anticonvulsant Properties

The compound's structural similarities to other known anticonvulsants suggest potential in treating seizure disorders. Studies have demonstrated that modifications in the piperidine and thiazole components can enhance anticonvulsant activity, with compounds exhibiting effectiveness in various seizure models . This positions 2-(benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone as a candidate for further development in epilepsy treatment.

Anticancer Activity

Preliminary studies indicate that derivatives of benzo[d]thiazole may possess anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of the benzo[d]thiazole moiety with cancer cell receptors are under investigation for their therapeutic potential.

Case Studies and Research Findings

Study ReferenceFocusFindings
Antimicrobial EvaluationIdentified new anti-mycobacterial chemotypes with MICs ranging from 2.35 to 7.94 μM against Mycobacterium tuberculosis.
Anticonvulsant ScreeningDemonstrated effectiveness in seizure models, suggesting potential use in epilepsy treatment.
Anticancer ActivityShowed inhibition of cancer cell growth, warranting further exploration into its mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with derivatives reported in recent studies, particularly those combining benzothiazole, piperidine/piperazine, and thioether-ketone motifs. Below is a comparative analysis based on synthetic data, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Modifications Yield (%) Melting Point (°C) Key Biological Activity Reference
2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone Piperidine, thioether-ketone - - Under investigation -
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a) Piperazine, phenylthio substituent 83 215–217 Anticancer (moderate activity)
2-(Benzo[d]thiazol-2-ylthio)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone (2k) Piperazine, phthalazine extension 74 162–163 Antimicrobial (broad-spectrum)
2-(Benzo[d]thiazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone (1) Phenolic ketone, no piperidine 72 188–189 Carbonic anhydrase inhibition
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole-aryl, piperidine 62–78 120–253 Antimicrobial (variable potency)

Key Structural and Functional Insights:

Piperidine vs. Piperazine :

  • Piperidine-containing derivatives (e.g., 6a) exhibit higher yields (83%) compared to phthalazine-linked piperazine analogs (2k, 74%) . The piperidine ring enhances metabolic stability, whereas piperazine derivatives often show improved solubility due to basic nitrogen atoms .

Thioether-Ketone Linkage: The thioether bridge in 2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone is critical for bioactivity. Analogous compounds with phenylthio (6a) or phthalazine-thio (2k) groups demonstrate enhanced anticancer and antimicrobial activities, respectively .

Substituent Effects: Electron-withdrawing groups (e.g., phthalazine in 2k) improve antimicrobial activity, likely due to increased electrophilicity and target binding . Conversely, phenolic ketones (e.g., compound 1) show enzyme inhibition, suggesting a role in modulating catalytic sites .

Research Findings and Trends

  • Anticancer Activity : Piperazine-linked benzothiazoles (e.g., 6a) show moderate cytotoxicity against MCF-7 and HeLa cell lines (IC₅₀: 15–25 µM), attributed to DNA intercalation and topoisomerase inhibition .
  • Antimicrobial Potency : Phthalazine derivatives (2k, 2l) exhibit broad-spectrum activity against S. aureus and E. coli (MIC: 2–8 µg/mL), surpassing clinical standards like ciprofloxacin in some cases .
  • Structure-Activity Relationships (SAR) :
    • Lipophilicity : Higher logP values correlate with improved membrane permeability in antimicrobial agents .
    • Hydrogen Bonding : Carbonic anhydrase inhibitors (e.g., compound 1) rely on ketone-oxygen interactions with Zn²⁺ in enzyme active sites .

Q & A

Q. What are the optimized synthetic routes for 2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting benzo[d]thiazole-2-thiol with a piperidine-containing ketone precursor in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours yields the target compound. Yields vary with solvent polarity, temperature, and stoichiometry. reports yields of 69–84% using similar conditions, with higher purity achieved via recrystallization in ethanol or acetonitrile .

Key Data:

  • Solvent Optimization : Ethanol yields 74% (compound 2k) vs. acetonitrile (69% for 2l) .
  • Catalyst Impact : Base-free conditions reduce yields by ~20% due to incomplete deprotonation of the thiol group .

Q. How is the compound characterized structurally, and what analytical techniques validate purity?

Methodological Answer: Characterization involves:

  • ¹H/¹³C NMR : Peaks at δ 2.4–3.1 ppm (piperidine CH₂), δ 7.2–8.1 ppm (benzothiazole aromatic protons), and a carbonyl signal at ~170 ppm in ¹³C NMR .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values confirm purity (e.g., compound 5k: C 56.31% calc. vs. 56.43% obs.) .
  • Melting Point : Sharp melting ranges (e.g., 201–202°C for compound 2j) indicate homogeneity .

Validation Tip : Cross-check NMR assignments with HSQC/HMBC for ambiguous signals, especially near δ 2.5–3.5 ppm (piperidine overlap) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

Methodological Answer: SAR strategies include:

  • Heterocycle Substitution : Replacing the benzothiazole with imidazo[1,5-α]pyridine () improves π-π stacking with DNA targets, enhancing cytotoxicity .
  • Piperidine Modifications : Introducing electron-withdrawing groups (e.g., phthalazine in compound 2l) increases binding to topoisomerase II, reducing IC₅₀ values by 40% compared to unmodified derivatives .
  • Triazole Hybrids : Hybrids like 5j (EI-MS 507.10) show 3-fold higher activity against MCF-7 cells due to triazole-mediated hydrogen bonding .

Data-Driven Design : Use docking simulations (e.g., AutoDock Vina) to prioritize substituents with favorable binding energies (e.g., compound 9c in showed −9.2 kcal/mol affinity for α-glucosidase) .

Q. How can conflicting spectral data (e.g., NMR shifts) between calculated and experimental values be resolved?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift aromatic protons by 0.1–0.3 ppm. For example, compound 6e in DMSO shows δ 7.8 ppm vs. 7.6 ppm in CDCl₃ .
  • Tautomerism : Thione-thiol tautomerism in the benzothiazole ring causes peak splitting. Use variable-temperature NMR to identify dynamic equilibria (e.g., coalescence at 50°C) .
  • DFT Calculations : Compare experimental ¹³C shifts with B3LYP/6-31G(d)-predicted values. Deviations >5 ppm suggest misassignment or impurities .

Case Study : Compound 2m (δ 170.5 ppm calc. vs. 169.8 ppm obs.) required HMBC to confirm carbonyl connectivity .

Q. What strategies validate the compound’s mechanism of action in antimicrobial assays?

Methodological Answer:

  • Time-Kill Assays : Track bactericidal effects over 24 hours (e.g., 99% reduction in S. aureus at 8× MIC for compound 2j) .
  • Resistance Studies : Serial passage assays (e.g., 20 generations) identify low resistance potential (MIC increase <2-fold for compound 6d) .
  • Membrane Integrity Tests : SYTOX Green uptake confirms disruption of Gram-negative outer membranes (e.g., 80% permeabilization at 16 µg/mL) .

Advanced Tip : Combine transcriptomics (RNA-seq) with proteomics to map target pathways, such as downregulation of E. coli FabI enoyl-ACP reductase .

Q. How can molecular docking explain inconsistent biological activity across cell lines?

Methodological Answer:

  • Binding Mode Analysis : Docking into homology models (e.g., EGFR kinase for anticancer activity) reveals critical interactions. For example, compound 5l’s indoline-2,3-dione group forms a hydrogen bond with Thr766, explaining its selectivity for HCT-116 over HeLa cells .
  • MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >3 Å indicates poor fit, correlating with low activity .
  • Free Energy Calculations : MM-PBSA computes binding energies (ΔG). A ΔG ≤ −40 kcal/mol predicts IC₅₀ <10 µM (e.g., compound 8m: ΔG = −43.2 kcal/mol) .

Q. What methodologies address solubility challenges in in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine in compound 9a) to enhance water solubility by 5-fold while maintaining bioavailability .
  • Nanocarriers : Encapsulation in PLGA nanoparticles (85% loading efficiency) reduces hepatic clearance and increases tumor accumulation by 60% in murine models .
  • Co-Crystallization : Co-formers like succinic acid improve solubility from 0.2 mg/mL (pure compound) to 12 mg/mL (co-crystal) without altering activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.